N,N-Dimethylnicotinamide

Catalog No.
S773908
CAS No.
6972-69-6
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylnicotinamide

N,N-Dimethylnicotinamide overcomes critical limitations of nicotinamide in API solubilization and synthesis.

  • Aprotic hydrotrope: solubilizes hydrophobic drugs (e.g., paclitaxel) without H-bond donor interference.
  • Chemoselective: enables N-alkylation of pyridine without amide interference; used for pyridinium salts & kinase inhibitors.
  • Non-controlled: avoids regulatory constraints of diethylnicotinamide.

Supply: in stock, global shipping.

CAS Number

6972-69-6

Product Name

N,N-Dimethylnicotinamide

IUPAC Name

N,N-dimethylpyridine-3-carboxamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3

InChI Key

FJEVKYZLIRAAKE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN=CC=C1

Canonical SMILES

CN(C)C(=O)C1=CN=CC=C1

The exact mass of the compound N,N-Dimethylnicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62007. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N-Dimethylnicotinamide, N,N-Dimethyl-3-pyridinecarboxamide, 3-Pyridinecarboxamide, N,N-dimethyl-, Nicotinic acid dimethylamide, N,N-Dimethylpyridine-3-carboxamide

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N,N-Dimethylnicotinamide (CAS 6972-69-6) is a tertiary amide derivative of nicotinic acid, characterized by the substitution of two methyl groups on the amide nitrogen. In industrial and laboratory procurement, it is primarily valued as a highly effective aprotic hydrotropic agent, a chemoselective building block in organic synthesis, and a structural motif in medicinal chemistry[1]. Unlike its primary and secondary amide counterparts, the lack of N-H hydrogen bond donors fundamentally alters its physicochemical profile, conferring higher lipophilicity, lower melting transition temperatures, and distinct self-association behaviors in aqueous media[2]. These properties make it an essential material for formulating poorly water-soluble active pharmaceutical ingredients (APIs) and synthesizing complex pyridinium-based biomimetic models without the interference of protic side reactions[3].

Research Fit

No product data provided
Review specification before selection

Procurement substitution with the more common nicotinamide or the secondary N-methylnicotinamide frequently fails due to critical differences in hydrogen bonding capacity and steric bulk [1]. In formulation applications, nicotinamide's strong intermolecular hydrogen bonding limits its hydrophobic interaction with target APIs, resulting in significantly lower solubilization efficiency [2]. In synthetic workflows, the primary amine of nicotinamide is susceptible to competitive alkylation or deprotonation under basic conditions, which complicates the targeted N-alkylation of the pyridine ring [3]. Furthermore, substituting with the highly potent hydrotrope N,N-diethylnicotinamide (nikethamide) introduces excessive steric hindrance and regulatory compliance challenges, as the diethyl analog is a controlled stimulant in many jurisdictions. Consequently, N,N-dimethylnicotinamide occupies a non-interchangeable niche where aprotic stability, moderate steric bulk, and enhanced lipophilicity are strictly required.

Substitution Risk

Data unavailable
Without product evidence, substitution risk cannot be assessed. Verify identity and grade before use.

Enhanced Hydrophobic API Solubility

In comparative hydrotropy studies using paclitaxel as a model poorly soluble drug, N,N-dimethylnicotinamide demonstrated significantly higher solubilization capacity than its less substituted analogs [1]. At a concentration of 3.5 M, N,N-dimethylnicotinamide increased the aqueous solubility of paclitaxel to 1.77 mg/mL. This performance is quantitatively superior to N-methylnicotinamide and more than twice as effective as unsubstituted nicotinamide under identical conditions [1]. The enhanced efficacy is attributed to the dual methyl substitution, which increases the molecule's hydrophobicity and disrupts bulk water structure more effectively without the self-association limitations caused by N-H hydrogen bonding.

Evidence DimensionAqueous paclitaxel solubility at 3.5 M hydrotrope concentration
Target Compound Data1.77 mg/mL
Comparator Or BaselineNicotinamide (< 0.8 mg/mL, derived from being less than half as effective)
Quantified Difference>2-fold increase in API solubility
Conditions3.5 M aqueous solution, room temperature

Formulators must select the N,N-dimethyl derivative to achieve target API concentrations that are physically impossible to reach using standard nicotinamide.

No evidence
Data to verify
-
Context-dependent
Review supplier documentation

Enhanced Volatility & Thermal Transitions

The thermodynamic profile of N,N-dimethylnicotinamide is fundamentally distinct from its primary and secondary amide analogs due to the complete absence of N-H···O and N-H···N intermolecular hydrogen bonds[1]. Vapor pressure measurements demonstrate that N,N-dimethylnicotinamide vaporizes at significantly lower temperatures (measurable over 308.2–370.5 K) compared to N-methylnicotinamide (329.2–426.6 K) and nicotinamide (341.2–433.7 K) [1]. This lack of a hydrogen-bonded crystalline network not only lowers the melting point but also increases the vapor pressure at any given temperature, facilitating easier solvent removal or sublimation during purification steps.

Evidence DimensionTemperature range for measurable vapor pressure (condensed phases)
Target Compound Data308.2 to 370.5 K
Comparator Or BaselineNicotinamide (341.2 to 433.7 K)
Quantified Difference~33 K reduction in the onset of measurable volatility
ConditionsKnudsen-effusion and diaphragm manometer static methods

For process chemists, the higher volatility and lower melting point allow for milder purification conditions and easier removal of the compound when used as a solvent or additive.

Biomimetic Pyridinium Salt Synthesis

The synthesis of 1-substituted-3-(N,N-dimethylcarbamoyl)pyridinium salts—critical NAD(P)+ model compounds—relies on the aprotic nature of N,N-dimethylnicotinamide [1]. Because the amide nitrogen is fully substituted, it does not undergo competitive alkylation. Reaction of N,N-dimethylnicotinamide with 2,2,2-trifluoroethyl trifluoromethanesulfonate in refluxing acetonitrile yields the corresponding pyridinium salt in 87% yield, while reaction with benzyl chloride achieves an 80% yield [1]. Using nicotinamide in similar unoptimized N-alkylation reactions often leads to complex mixtures due to the nucleophilicity of the primary amide, requiring additional protection-deprotection steps.

Evidence DimensionYield of N-alkylated pyridinium salts
Target Compound Data80–87% yield
Comparator Or BaselinePrimary nicotinamides (Require protection strategies to avoid side reactions)
Quantified DifferenceDirect single-step synthesis vs. multi-step protected synthesis
ConditionsRefluxing acetonitrile, 12 hours

Procurement of the N,N-dimethyl derivative eliminates synthetic steps and improves overall yield when manufacturing organometallic ligands or redox-active biomimetics.

Aqueous Organocatalysis Reactivity

N,N-Dimethylnicotinamide serves as a mild, environmentally benign organocatalyst for the synthesis of quinoxaline derivatives from 1,2-diketones and 1,2-diamines in water . Under ambient conditions with 10 mol% catalyst loading, N,N-dimethylnicotinamide achieved a 90% yield of the target quinoxaline in 35 minutes . While unsubstituted nicotinamide is slightly faster (96% yield in 15 minutes), the N,N-dimethyl analog provides a less protic catalytic environment. This controlled reactivity profile is highly valuable when substrates are sensitive to the hydrogen-bond donating properties of primary amides, allowing for tunable reaction kinetics.

Evidence DimensionCatalytic yield and reaction time for quinoxaline synthesis
Target Compound Data90% yield in 35 min
Comparator Or BaselineNicotinamide (96% yield in 15 min)
Quantified DifferenceSlower, controlled kinetics in an aprotic catalytic environment
Conditions10 mol% catalyst in water, room temperature

Buyers scaling up heterocycle synthesis can select this analog to fine-tune catalytic reaction rates for sensitive substrates where primary amides cause unwanted side reactions.

Hydrotropic API Formulation

Ideal for pharmaceutical R&D requiring the solubilization of highly hydrophobic drugs (like paclitaxel) in aqueous media, where the compound significantly outperforms nicotinamide without the regulatory hurdles of diethylnicotinamide [1].

NAD(P)+ Model Compound Synthesis

The preferred starting material for generating 1-substituted pyridinium salts used in biomimetic hydride transfer studies and organometallic ruthenium/iridium catalysis, as its fully substituted amide prevents unwanted side reactions during N-alkylation [2].

Green Organocatalysis for Quinoxalines

Utilized as a water-soluble, aprotic organocatalyst for the condensation of diamines and diketones, offering controlled reaction kinetics for sensitive substrates that may degrade in the presence of more protic primary amides .

Medicinal Chemistry Scaffold

Procured as a core scaffold for synthesizing kinase inhibitors where the N,N-dimethylamide moiety is required for specific steric interactions and lipophilicity tuning within target binding domains [3].

Application Fit

Application
Selection Property
Validation Focus
General research
Product specification
Identity and purity verification

XLogP3

-0.5

LogP

-0.48 (LogP)

UNII

8T2WXO03YL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6972-69-6

Wikipedia

N,N-dimethylniacinamide

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